

history and discovery of calcium hypochlorite's properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium hypochlorite*

Cat. No.: *B7821743*

[Get Quote](#)

An In-depth Technical Guide to the History and Discovery of **Calcium Hypochlorite's** Properties

Abstract

Calcium hypochlorite, $\text{Ca}(\text{OCl})_2$, is a cornerstone of modern sanitation and bleaching technologies. This technical guide provides a comprehensive overview of the historical milestones and scientific investigations that led to the discovery and characterization of its potent properties. We trace its development from the initial discovery of chlorine gas to the industrial production of a stable bleaching powder, and the seminal moments that established its role as a powerful disinfectant. This document details the key chemical properties, presents quantitative data in tabular form, outlines relevant experimental protocols, and visualizes critical historical and mechanistic pathways for researchers, scientists, and drug development professionals.

A History of Discovery: From Gas to Stable Salt

The journey to understanding **calcium hypochlorite** began with the isolation of its key elemental component, chlorine.

- 1774: Discovery of Chlorine: Swedish chemist Carl Wilhelm Scheele was the first to discover chlorine gas.[\[1\]](#)[\[2\]](#)

- 1785: First Bleaching Application: French scientist Claude Berthollet recognized that the chlorine gas discovered by Scheele could be used to bleach fabrics.[1][2][3] He developed a liquid bleach by dissolving chlorine in water and later improved it by adding it to a caustic potash solution, creating a product named "Eau de Javel" ("Javel water").[1][4][5]
- 1798-1799: The Advent of a Stable Bleaching Powder: While Javel water was effective, it was unstable and difficult to transport. Scottish chemist and industrialist Charles Tennant, alongside Charles Macintosh, sought a more stable alternative.[1][6] Tennant devised a method of passing chlorine gas over dry slaked lime (calcium hydroxide) to produce a solid, stable bleaching powder.[7][8][9] He patented a bleach liquor solution in 1798 and the solid bleaching powder (**calcium hypochlorite**) in 1799.[1][3][6][7][8][10] This invention was revolutionary, making bleaching processes more efficient, inexpensive, and safe.[7][8] Tennant's St. Rollox chemical works, established near Glasgow, became the largest in the world for a time, producing the compound for a global market.[9][11]

[Click to download full resolution via product page](#)

Physicochemical and Chemical Properties

Calcium hypochlorite is an inorganic compound that appears as a white or gray solid, though commercial samples can be yellowish.[12] It possesses a strong chlorine odor due to slow decomposition in the presence of moist air.[12] A key advantage over sodium hypochlorite is its relative stability as a solid and its higher available chlorine content.[12] Commercial grades typically have an available chlorine content of 65-70%, while pure samples can reach 99.2%. [12][13][14]

Quantitative Data

The fundamental properties of **calcium hypochlorite** are summarized below.

Property	Value	Reference
Chemical Formula	$\text{Ca}(\text{OCl})_2$	[6][12]
Molar Mass	142.98 g/mol	[6][12]
Appearance	White/gray powder or granules	[6][12]
Density	2.35 g/cm ³ (at 20 °C)	[6][12]
Melting Point	100 °C (decomposes)	[6][12]
Boiling Point	175 °C (decomposes)	[6][12]
Solubility in Water	21 g/100 mL (at 25 °C)	[6][12][15]
Available Chlorine (Commercial)	65-75%	[13][14][16]
pH (1% solution)	~11-12 (Alkaline)	[14][17]

Industrial Production

The industrial process developed by Charles Tennant remains the fundamental basis for modern production.[12] It involves the controlled reaction of chlorine gas with moist slaked lime (calcium hydroxide).[12][18]

The overall reaction is: $2 \text{Cl}_2 + 2 \text{Ca}(\text{OH})_2 \rightarrow \text{Ca}(\text{OCl})_2 + \text{CaCl}_2 + 2 \text{H}_2\text{O}$ [12]

Industrial setups often perform this reaction in stages to achieve different compositions and purities, managing the ratios of **calcium hypochlorite**, unreacted lime, and calcium chloride byproducts.[12]

[Click to download full resolution via product page](#)

Discovery of Disinfectant Properties

While its bleaching ability was the initial driver of its adoption, the disinfectant properties of hypochlorites were soon recognized as being of immense importance to public health and

medicine.

- c. 1820: Labarraque's Disinfectant Solution: French chemist Antoine Germain Labarraque extensively studied the deodorizing and disinfecting capabilities of hypochlorites.[1][2][19] He developed a "Labarraque's solution" (a sodium hypochlorite solution) and was instrumental in promoting its use for sanitation in hospitals, morgues, and slaughterhouses, significantly improving public health conditions.[1][2]
- 1847: Semmelweis and Hand Hygiene: The most dramatic demonstration of the life-saving potential of chlorinated solutions came from the work of Hungarian physician Ignaz Semmelweis.[20] At the Vienna General Hospital, Semmelweis observed alarmingly high mortality rates from puerperal fever ("childbed fever") in the doctors' maternity clinic compared to the midwives' clinic.[20][21] He hypothesized that "cadaverous particles" were being transferred from autopsies to patients by the hands of doctors and medical students. [21][22][23] In 1847, he instituted a mandatory handwashing policy using a chlorinated lime (**calcium hypochlorite**) solution.[20][21][22] The results were immediate and profound: the maternal mortality rate in his clinic plummeted from over 12-18% to less than 2%. [20][21][22] Despite this overwhelming empirical evidence, Semmelweis's ideas were rejected by much of the medical establishment at the time, as the germ theory of disease had not yet been developed.[20][21]

Mechanism of Antimicrobial Action

When **calcium hypochlorite** dissolves in water, it dissociates and reacts to form hypochlorous acid (HOCl), which is the primary disinfecting agent.[13][16][17][24]

Hypochlorous acid is a powerful oxidizing agent.[13][17] Its antimicrobial action is achieved by penetrating the cell walls of microorganisms like bacteria and viruses and destroying essential components such as proteins and DNA, rendering them inactive.[13][16][17] The efficacy is pH-dependent, with HOCl being more effective than the hypochlorite ion (OCl⁻) and favored at a slightly acidic to neutral pH (6.5-7.5).[13][17]

[Click to download full resolution via product page](#)

Experimental Protocols

To validate the efficacy of a disinfectant like **calcium hypochlorite**, standardized testing protocols are essential. While historical methods were based on simple observation, modern protocols are quantitative and reproducible. The following is a representative methodology based on modern suspension tests (e.g., EN 13697) and use-dilution carrier tests (AOAC).

Protocol: Quantitative Disinfectant Efficacy Test

1. Objective: To determine the bactericidal efficacy of a **calcium hypochlorite** solution against a specific microorganism (e.g., *Staphylococcus aureus*) on a non-porous surface.

2. Materials & Reagents:

- **Calcium hypochlorite** (commercial grade, known % available chlorine).
- Sterile deionized water for dilutions.
- Test microorganism culture (*S. aureus*, ATCC 6538).
- Appropriate growth medium (e.g., Tryptic Soy Broth/Agar).
- Sterile stainless steel carriers (1 cm diameter disks).
- Neutralizing broth (e.g., Dey-Engley Broth) to stop the disinfectant action.
- Organic soil load (e.g., 5% fetal bovine serum, if testing under "dirty" conditions).
- Incubator set to 37°C.
- Sterile pipettes, test tubes, and petri dishes.

3. Methodology:

- Preparation of Disinfectant: Prepare a stock solution of **calcium hypochlorite**. From this, create the desired test concentration (e.g., 500 ppm available chlorine) using sterile deionized water. The solution should be prepared fresh.
- Carrier Inoculation:

- Grow the test organism in broth to a standard concentration (e.g., $1.5\text{--}5.0 \times 10^8$ CFU/mL).
- Immerse sterile stainless steel carriers in the bacterial culture for a set time, then withdraw and dry them in a sterile environment. This leaves a dried film of bacteria on the carrier.
- Disinfectant Exposure:
 - Place each dried, contaminated carrier into a separate sterile test tube.
 - Add a precise volume (e.g., 5 mL) of the prepared **calcium hypochlorite** solution to each tube, ensuring the carrier is fully submerged.
 - Start a timer for the specified contact time (e.g., 5 minutes). The test should be conducted at a controlled temperature (e.g., 20°C).
- Neutralization & Recovery:
 - At the end of the contact time, aseptically transfer the carrier from the disinfectant solution into a tube containing a specific volume of neutralizing broth. This immediately halts the antimicrobial action.
 - Vortex or sonicate the tube to release any surviving bacteria from the carrier into the broth.
- Enumeration:
 - Perform serial dilutions of the neutralized broth.
 - Plate the dilutions onto agar plates.
 - Incubate the plates at 37°C for 24-48 hours.
 - Count the number of visible colonies (Colony Forming Units, or CFUs).
- Controls:
 - Carrier Count Control: Perform the entire procedure on a set of carriers using a sterile water blank instead of the disinfectant to determine the initial number of bacteria on each carrier.

- Neutralizer Efficacy Control: Verify that the neutralizing broth effectively inactivates the disinfectant without being toxic to the microorganisms.
- Data Analysis:
 - Calculate the \log_{10} reduction in viable bacteria by comparing the CFU counts from the disinfectant-treated carriers to the carrier count controls.
 - Regulatory standards often require a specific log reduction (e.g., $\geq 4\text{-}\log_{10}$ reduction) to pass the efficacy test.

Conclusion

The history of **calcium hypochlorite** is a story of chemical innovation directly translating to profound advancements in industrial processes and public health. From Claude Berthollet's initial recognition of chlorine's bleaching power to Charles Tennant's pivotal invention of a stable, transportable powder, the compound revolutionized the textile industry.^{[1][7]} This was followed by the critical discovery of its disinfectant properties, championed by Antoine Labarraque and unequivocally proven by Ignaz Semmelweis in a clinical setting, saving countless lives long before the germ theory of disease was widely accepted.^{[1][20]} The properties of this simple inorganic salt, characterized through centuries of scientific inquiry, continue to make it an indispensable tool for water purification, sanitation, and disinfection worldwide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bleach - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chlorineinstitute.org [chlorineinstitute.org]

- 5. Claude Louis Berthollet [sites.itservices.cas.unt.edu]
- 6. Calcium hypochlorite: Structure, Properties & Uses | Turito [turito.com]
- 7. Charles Tennant - Wikipedia [en.wikipedia.org]
- 8. Charles_Tennant [chemeurope.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Charles Tennant (1768-1838) - Graces Guide [gracesguide.co.uk]
- 11. collection.science museumgroup.org.uk [collection.science museumgroup.org.uk]
- 12. Calcium hypochlorite - Wikipedia [en.wikipedia.org]
- 13. dongachem.vn [dongachem.vn]
- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 15. Calcium Hypochlorite: Properties, Uses & Reactions Explained [vedantu.com]
- 16. The Power of Calcium Hypochlorite in Water Treatment - Globex Venture [globexventure.com]
- 17. Aguachlon-Chemical Properties of Calcium Hypochlorite: Understanding Its Role in Water Treatment [aguachlon.com]
- 18. Properties and Applications of Calcium Hypochlorite-Dezhou Chemtics Chemical Co., Ltd. [en.dzkmd.com]
- 19. ramblingsaboutdisinfection.com [ramblingsaboutdisinfection.com]
- 20. Ignaz Semmelweis - Wikipedia [en.wikipedia.org]
- 21. idcmjournal.org [idcmjournal.org]
- 22. Semmelweis' Germ Theory - The Introduction of Hand Washing [explorable.com]
- 23. xtalks.com [xtalks.com]
- 24. Aguachlon-Understanding the Reaction Between Calcium Hypochlorite and Water [aguachlon.com]
- To cite this document: BenchChem. [history and discovery of calcium hypochlorite's properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7821743#history-and-discovery-of-calcium-hypochlorite-s-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com